An In-depth Technical Guide to 7-Methyl-7-octenenitrile
An In-depth Technical Guide to 7-Methyl-7-octenenitrile
CAS Number: 485320-20-5
This technical guide provides a comprehensive overview of 7-Methyl-7-octenenitrile, a valuable unsaturated aliphatic nitrile for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, reactivity, potential applications, and safety considerations. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to provide a robust and practical resource.
Chemical Identity and Structure
7-Methyl-7-octenenitrile, also known by its IUPAC name 7-methyloct-7-enenitrile, is an organic compound featuring both a nitrile (-C≡N) and a terminal alkene (C=C) functional group. The presence of these two reactive moieties within the same molecule makes it an interesting and versatile building block in organic chemistry.
Table 1: Chemical Identifiers for 7-Methyl-7-octenenitrile [1]
| Identifier | Value |
| CAS Number | 485320-20-5 |
| IUPAC Name | 7-methyloct-7-enenitrile |
| Molecular Formula | C₉H₁₅N |
| Molecular Weight | 137.23 g/mol |
| SMILES | CC(=C)CCCC#N |
| InChI Key | LJODDWICEVUFQX-UHFFFAOYSA-N |
The structure of 7-Methyl-7-octenenitrile is characterized by an eight-carbon chain with a nitrile group at one terminus (C1) and a methyl-substituted double bond at the other end (C7-C8). This arrangement classifies it as an allylic nitrile, a class of compounds known for their unique reactivity.
Figure 2: Proposed synthetic workflow for 7-Methyl-7-octenenitrile.
Experimental Protocol (Illustrative):
Step 1: Synthesis of 1-Bromo-6-methyl-6-heptene
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To a stirred solution of 6-methyl-6-hepten-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-6-methyl-6-heptene.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 7-Methyl-7-octenenitrile
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In a round-bottom flask, dissolve 1-bromo-6-methyl-6-heptene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash thoroughly with water to remove residual DMSO and cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 7-Methyl-7-octenenitrile by vacuum distillation to yield the final product.
Analytical Characterization
The structure and purity of 7-Methyl-7-octenenitrile can be confirmed using a combination of standard analytical techniques.
Table 3: Expected Spectroscopic Data for 7-Methyl-7-octenenitrile
| Technique | Expected Features |
| ¹H NMR | - ~4.7-4.9 ppm (2H, s): Vinylic protons of the =CH₂ group.- ~2.3 ppm (2H, t): Methylene protons (α to the nitrile group).- ~1.7 ppm (3H, s): Methyl protons on the double bond.- ~1.4-2.1 ppm (8H, m): Methylene protons of the aliphatic chain. |
| ¹³C NMR | - ~145 ppm: Quaternary carbon of the double bond (C=C).- ~119 ppm: Nitrile carbon (-C≡N).- ~110 ppm: Terminal methylene carbon of the double bond (=CH₂).- ~17-38 ppm: Aliphatic carbons. |
| FTIR | - ~2245 cm⁻¹ (sharp, medium): C≡N stretching vibration.<[2][3]br>- ~3075 cm⁻¹ (weak): =C-H stretching of the alkene.- ~1650 cm⁻¹ (medium): C=C stretching of the alkene.- ~890 cm⁻¹ (strong): Out-of-plane bending of the =CH₂ group. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 137.- Key Fragmentation: Loss of a methyl radical (m/z = 122), allylic cleavage, and fragmentation of the aliphatic chain. |
Note: Predicted NMR chemical shifts are based on established ranges for similar functional groups and may vary depending on the solvent and experimental conditions. [4]
Reactivity and Synthetic Utility
The dual functionality of 7-Methyl-7-octenenitrile makes it a versatile intermediate in organic synthesis.
Reactions of the Nitrile Group:
The nitrile group can undergo a variety of transformations, providing access to other important functional groups. [5]
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 7-methyl-7-octenoic acid or its corresponding carboxylate salt.
-
Reduction: Can be reduced to 8-methyl-8-nonen-1-amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). [6]* Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.
Reactions of the Alkene Group:
The terminal double bond can participate in various addition and transformation reactions.
-
Hydroboration-Oxidation: To produce the corresponding primary alcohol, 7-methyl-7-octenenitrile-8-ol.
-
Epoxidation: Using reagents like m-CPBA to form an epoxide.
-
Metathesis: Can participate in olefin metathesis reactions to form more complex molecules.
The allylic nature of the nitrile also opens up possibilities for reactions that involve both functional groups in a concerted or sequential manner.
Applications in Research and Drug Development
While specific applications of 7-Methyl-7-octenenitrile are not widely documented, its structural motifs are of significant interest in medicinal chemistry and drug discovery.
-
Scaffold for Bioactive Molecules: The aliphatic chain with terminal functional groups can serve as a template for the synthesis of novel compounds with potential biological activity.
-
Nitrile as a Pharmacophore: The nitrile group is present in numerous approved drugs and is known to act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and improve the pharmacokinetic properties of drug candidates. [7][8]The introduction of a nitrile group can be a strategic move in lead optimization to enhance binding affinity and metabolic stability. [7]* Precursor for Heterocycles: The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. [5]
Safety and Handling
General Safety Precautions:
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care in a well-ventilated chemical fume hood. [9][10]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). [9][11][12]* Flammability: Aliphatic nitriles can be flammable. Keep away from heat, sparks, and open flames. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.
-
Eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
Seek immediate medical attention in all cases of exposure.
Conclusion
7-Methyl-7-octenenitrile is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis, particularly for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, derived from established chemical principles and data from related compounds. It is our hope that this guide will stimulate further research and unlock the full synthetic potential of this versatile molecule.
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